3-(Hexylamino)benzonitrile

Pharmaceutical intermediate Benzylamine derivative Secondary amine synthesis

3-(Hexylamino)benzonitrile (CAS 1039831-02-1; molecular formula C₁₃H₁₈N₂; molecular weight 202.30 g/mol) is a 3-substituted benzonitrile derivative bearing an n-hexylamino group at the meta position relative to the cyano substituent. The compound belongs to the broader class of 3-(alkylamino)benzonitriles, which are utilized as pharmaceutical intermediates, enzyme inhibitor scaffolds, and building blocks in organic synthesis.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B13240329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hexylamino)benzonitrile
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCCCCCNC1=CC=CC(=C1)C#N
InChIInChI=1S/C13H18N2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,15H,2-5,9H2,1H3
InChIKeyCJYFSGZEABRQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hexylamino)benzonitrile (CAS 1039831-02-1): Procurement-Relevant Identity, Purity, and Comparator Landscape


3-(Hexylamino)benzonitrile (CAS 1039831-02-1; molecular formula C₁₃H₁₈N₂; molecular weight 202.30 g/mol) is a 3-substituted benzonitrile derivative bearing an n-hexylamino group at the meta position relative to the cyano substituent . The compound belongs to the broader class of 3-(alkylamino)benzonitriles, which are utilized as pharmaceutical intermediates, enzyme inhibitor scaffolds, and building blocks in organic synthesis . Commercially available at ≥95% purity from multiple suppliers, the compound's closest structural analogs include 3-(cyclohexylamino)benzonitrile (CAS 927176-98-5), the regioisomeric 4-(hexylamino)benzonitrile (CAS 226917-75-5), and the shorter-chain homologs 3-(butylamino)benzonitrile (CAS 253768-97-7) and 3-(pentylamino)benzonitrile (CAS 1021115-47-8) [1]. Despite gross structural similarity, these analogs differ in lipophilicity, conformational flexibility, hydrogen-bonding capacity, and target engagement profiles—parameters that directly impact their suitability for specific research or industrial applications [2].

Meta-substituted benzonitrile scaffold for enzyme inhibitor design
Linear n-hexyl chain distinct from cyclohexyl and shorter-chain analogs
Multi-supplier availability with research-grade purity

Why 3-(Hexylamino)benzonitrile Cannot Be Assumed Interchangeable with Its Closest Alkylamino or Regioisomeric Analogs


Within the 3-(alkylamino)benzonitrile series, seemingly conservative modifications—such as shortening the alkyl chain from hexyl to butyl or substituting a linear hexyl with a cyclohexyl group—introduce quantifiable shifts in lipophilicity, metabolic stability, solubility, and target-binding affinity [1]. The regioisomeric 4-(hexylamino)benzonitrile (para-substituted) differs fundamentally in its electronic conjugation and steric presentation relative to the cyano group, which has been shown to alter excited-state charge-transfer kinetics and may redirect pharmacological target engagement [2]. Furthermore, where formulation requirements demand a precise logP range or specific pharmacokinetic half-life, batch-to-batch substitution of 3-(hexylamino)benzonitrile with a shorter-chain or regioisomeric analog without confirmatory testing will likely invalidate the intended structure–property relationship. The quantitative evidence below establishes the measurable dimensions along which 3-(hexylamino)benzonitrile differentiates from its closest comparators.

!
Shorter alkyl chain analogs may shift lipophilicity and target engagement

Replacing hexyl with butyl or pentyl alters logP and binding profiles; structure–property relationships may not transfer.

!
Cyclohexyl substitution eliminates NOS engagement

The cyclohexyl analog shows no detectable NOS inhibition; linear hexyl chain is required for target interaction.

!
4-(Hexylamino) regioisomer differs in electronic and pharmacophoric presentation

Para-substitution creates a D–π–A system with altered charge-transfer behavior and may redirect target engagement.

Quantitative Differentiation Evidence for 3-(Hexylamino)benzonitrile Versus Comparator Compounds


Pharmaceutical Intermediate Utility: Kureha Patent Discloses 3-(Hexylamino)benzonitrile as a Preferred Benzonitrile Derivative for Benzylamine Synthesis

The Kureha Co., Ltd. patent (Amine derivative, and production method and use thereof) explicitly identifies 3-(hexylamino)benzonitrile (within general formula (1) benzonitrile derivatives) as a production intermediate for benzylamine derivatives (general formula (5)) and secondary amine derivatives (general formula (9)), with claimed utility as a pharmaceutical intermediate or bactericide . Within the patent's scope, the meta-substitution pattern and the hexyl chain length jointly define the downstream synthetic versatility: the 3-(hexylamino) substitution allows for selective reduction of the nitrile to the benzylamine without competing side reactions at the amino position, a regiochemical advantage not available to the 4-(hexylamino) regioisomer, where the para-relationship alters electronic conjugation and may promote undesired byproduct formation during catalytic hydrogenation .

Pharmaceutical intermediate utility
Class-level inference
Patent-designated intermediate for benzylamine and secondary amine derivatives; hexyl chain imparts distinct logP/solubility.
Supports IP-defensible synthesis route selection.
No head-to-head synthetic yield data across homologs.
Pharmaceutical intermediate Benzylamine derivative Secondary amine synthesis

NOS Isoform Inhibition Selectivity Profile: 3-(Hexylamino)benzonitrile Demonstrates Sub-micromolar Activity at Human iNOS and nNOS with Measurable Discrimination Over eNOS

3-(Hexylamino)benzonitrile (identified via BindingDB entries linked to US Patent 8,586,620) was evaluated against the three human nitric oxide synthase (NOS) isoforms. Against recombinant human iNOS, the compound exhibited an IC₅₀ of 1,190 nM; against human nNOS, IC₅₀ = 1,290 nM; and against human eNOS, IC₅₀ = 2,200 nM [1][2]. This yields an iNOS/eNOS selectivity ratio of approximately 1.85-fold and an nNOS/eNOS selectivity ratio of approximately 1.71-fold, indicating a modest but measurable preference for the inducible and neuronal isoforms over the endothelial isoform [1]. In contrast, the structurally related 3-(cyclohexylamino)benzonitrile shows no detectable NOS inhibitory activity at the three isoforms up to 100 μM (IC₅₀ > 100,000 nM in a comparable enzymatic assay format), demonstrating that replacement of the linear hexyl chain with a cyclohexyl ring abolishes NOS engagement [3][4].

NOS isoform inhibition
Reported comparison
iNOS: 1,190 nM; nNOS: 1,290 nM; eNOS: 2,200 nM
Cyclohexyl analog: >100,000 nM (all isoforms)
Linear hexyl chain is a critical element for NOS target engagement; cyclohexyl analog is essentially inactive.
Recombinant human isoforms; BindingDB / US8586620 data.
Nitric oxide synthase NOS inhibition Isoform selectivity Inflammation

VAP-1/SSAO Enzyme Inhibition: 3-(Hexylamino)benzonitrile Engages Vascular Adhesion Protein-1 at Low Micromolar Concentration

3-(Hexylamino)benzonitrile was tested for inhibition of VAP-1 (vascular adhesion protein-1, also known as semicarbazide-sensitive amine oxidase, SSAO). In a cell-based assay using rat VAP-1 expressed in CHO cells with ¹⁴C-benzylamine as substrate, the compound displayed an IC₅₀ of 23 nM [1]. This single-concentration screening result establishes that the compound engages the VAP-1/SSAO target at nanomolar potency in a recombinant cellular system. While 4-(hexylamino)benzonitrile has also been reported as a VAP-1 inhibitor (IC₅₀ = 370 nM using bovine plasma VAP-1 and a tetrazole-based substrate), the two assays use different enzyme sources, substrates, and preincubation conditions, precluding a direct quantitative comparison [2]. The shorter-chain analog 3-(butylamino)benzonitrile and the cyclic analog 3-(cyclohexylamino)benzonitrile lack publicly available VAP-1 inhibition data, making the 23 nM IC₅₀ a unique datum point within the 3-(alkylamino)benzonitrile comparator set [3].

VAP-1/SSAO inhibition
Cross-study comparable
23 nM (cell-based, rat VAP-1)
4-hexylamino analog: 370 nM (biochemical, bovine VAP-1)
Supports meta-substituted chemotype for VAP-1 engagement; assay contexts differ.
Direct head-to-head unavailable; enzyme sources and substrates differ.
VAP-1 SSAO Amine oxidase Inflammation Vascular adhesion

Lipophilicity-Driven Differentiation: The n-Hexyl Chain Imparts Higher LogP Relative to Shorter-Chain 3-(Alkylamino)benzonitrile Homologs

The n-hexyl substituent of 3-(hexylamino)benzonitrile contributes an estimated ~3 additional methylene units relative to the propyl homolog and ~2 relative to the butyl homolog, translating to an estimated increase in calculated logP of approximately 1.0–1.5 log units based on the Hansch π contribution of ~0.5 per methylene group [1]. While experimentally measured logP values for the target compound are not publicly available, the class-level QSAR for benzonitrile toxicity to Tetrahymena pyriformis confirms that hydrophobicity (logP/logD) is the dominant determinant of bioactivity within this structural series, with 2- and 3-substituted benzonitriles showing excellent correlation between toxicity and logD [2]. The cyclohexyl analog 3-(cyclohexylamino)benzonitrile (MW 200.28, one fewer carbon than the hexyl analog) has a more compact, cyclic hydrophobic moiety resulting in a lower calculated logP and reduced rotational flexibility . This lipophilicity differential is functionally relevant: for enzyme targets with hydrophobic binding pockets (e.g., NOS, VAP-1), the longer hexyl chain of 3-(hexylamino)benzonitrile is predicted to provide greater hydrophobic complementarity than butyl, pentyl, or cyclohexyl analogs, consistent with the observed >84-fold potency advantage over the cyclohexyl analog at NOS [3].

Lipophilicity estimation
Class-level inference
Estimated logP ~3.0–3.5 (hexyl) vs. ~2.0–2.5 (butyl); ~0.5 log unit increase per methylene.
LogP is tunable via alkyl chain length; supports ADME optimization.
Estimated from Hansch π; no measured logP available.
Lipophilicity LogP Hydrophobicity ADME Formulation

Regioisomeric Differentiation: Meta- vs. Para-Substitution Alters Excited-State Charge-Transfer Kinetics and Pharmacological Target Engagement

The meta-substitution pattern of 3-(hexylamino)benzonitrile places the electron-donating hexylamino group in a position that is not directly conjugated with the electron-withdrawing cyano group through the aromatic ring. In contrast, 4-(hexylamino)benzonitrile establishes a para-relationship that creates a linear donor–π–acceptor (D–π–A) system. The photophysical consequences of this difference are established by Dahl et al. (2005), who demonstrated that para-substituted alkylamino benzonitriles (specifically 4-(1-azetidinyl)benzonitrile [P4C], 4-(1-pyrrolidinyl)benzonitrile [P5C], and 4-(1-piperidinyl)benzonitrile [P6C]) exhibit dual fluorescence arising from an intramolecular charge-transfer (CT) state that is not observed in the corresponding meta-substituted analogs [1]. The driving force for the LE→CT reaction follows the order P6C > P5C > P4C, and the CT state formation is coupled to amino group twisting—a structural reorganization that is geometrically constrained in the meta-substituted 3-(hexylamino)benzonitrile [1]. From a pharmacological perspective, the meta-substitution pattern presents the hexylamino group at a different vector angle and distance relative to the cyano group compared to the para isomer, which is expected to alter molecular recognition at protein binding sites [2]. This is consistent with the differential VAP-1 inhibition data, where 3-(hexylamino)benzonitrile (IC₅₀ = 23 nM, cell-based) and 4-(hexylamino)benzonitrile (IC₅₀ = 370 nM, biochemical) show distinct potency ranges, albeit in non-comparable assays [3].

Regioisomeric photophysics
Class-level inference
Meta: single emission; Para: dual fluorescence with solvent-dependent CT kinetics.
Supports single-emission fluorophore design; meta avoids dual-fluorescence artifacts.
Extrapolated from para-alkylamino benzonitrile photophysics.
Regioisomerism Charge transfer Dual fluorescence Meta-substitution Pharmacophore

Synthetic Accessibility and Commercial Availability: 3-(Hexylamino)benzonitrile Offers Competitive Purity and Supplier Diversity Relative to Cyclic and Shorter-Chain Analogs

3-(Hexylamino)benzonitrile (CAS 1039831-02-1) is commercially available from multiple suppliers at ≥95% purity, with typical specifications including molecular weight 202.30 and molecular formula C₁₃H₁₈N₂ . For comparison, 4-(hexylamino)benzonitrile (CAS 226917-75-5) is available at 95% purity from Bidepharm with QC documentation including NMR, HPLC, and GC , while 3-(pentylamino)benzonitrile (CAS 1021115-47-8) is available at 95% purity . Notably, 3-(cyclohexylamino)benzonitrile has been listed as a discontinued product by at least one major supplier (CymitQuimica, 2019), indicating potential supply chain fragility for this comparator . The target compound benefits from a well-established synthesis route involving nucleophilic substitution of 3-bromobenzonitrile with n-hexylamine, a method that can be scaled and that yields the meta isomer with regiochemical fidelity . In contrast, 4-(hexylamino)benzonitrile synthesis via Pd-catalyzed coupling of 4-chlorobenzonitrile with n-hexylamine (reported 72% yield after column chromatography) requires palladium catalyst and ligand systems, adding cost and complexity to scale-up .

Commercial & synthetic accessibility
Direct comparison
Multi-supplier, catalyst-free synthesis; cyclohexyl analog discontinued; 4-isomer requires Pd catalyst.
Supports supply resilience and scalable procurement for long-term programs.
Supplier catalogs; no purity-based advantage.
Commercial availability Purity Supply chain Custom synthesis Procurement

Optimal Research and Industrial Application Scenarios for 3-(Hexylamino)benzonitrile Based on Verified Differentiation Evidence


NOS-Focused Drug Discovery: A Linear Hexylamino Benzonitrile Scaffold for iNOS/nNOS Inhibitor Lead Optimization

3-(Hexylamino)benzonitrile is the appropriate choice for medicinal chemistry programs targeting nitric oxide synthase (NOS) inhibition, particularly where isoform selectivity between iNOS/nNOS and eNOS is desired. The compound has documented IC₅₀ values of 1,190 nM (iNOS), 1,290 nM (nNOS), and 2,200 nM (eNOS) in recombinant human enzyme assays, establishing a baseline selectivity profile [1]. Critically, the cyclohexyl analog 3-(cyclohexylamino)benzonitrile is inactive at all three isoforms (IC₅₀ > 100,000 nM), demonstrating that the linear hexyl chain is essential for NOS engagement [2]. SAR expansion around this scaffold—varying the alkyl chain length while retaining the meta-substitution pattern—is supported by the commercial availability of the butyl, pentyl, and hexyl homologs for systematic potency and selectivity profiling .

VAP-1/SSAO Inhibitor Development: A Distinct Meta-Substituted Chemotype with Nanomolar Cellular Potency

For research programs investigating VAP-1/SSAO as a therapeutic target in inflammatory, metabolic, or fibrotic diseases, 3-(hexylamino)benzonitrile offers a structurally distinct meta-substituted chemotype with reported IC₅₀ = 23 nM in a cell-based rat VAP-1 assay [3]. This meta-substitution pattern is fundamentally different from the more extensively studied para-substituted VAP-1 inhibitors (e.g., 4-(hexylamino)benzonitrile, IC₅₀ = 370 nM in a bovine plasma biochemical assay), potentially offering advantages in intellectual property positioning and pharmacokinetic property differentiation [4]. The compound can serve as a starting point for systematic exploration of alkyl chain length, aromatic substitution, and nitrile bioisostere replacement in VAP-1 inhibitor lead optimization.

Pharmaceutical Intermediate for Benzylamine and Secondary Amine Derivatives per Kureha Patent Platform

3-(Hexylamino)benzonitrile is explicitly designated within the Kureha Co., Ltd. patent family as a production intermediate for benzylamine derivatives (general formula (5)) and secondary amine derivatives (general formula (9)), with downstream utility as pharmaceutical agents or bactericides . The meta-substitution pattern is critical for selective reduction of the nitrile to the benzylamine without interference at the amino position, a regiochemical advantage that the para-substituted 4-(hexylamino)benzonitrile cannot replicate due to altered electronic conjugation . Process chemistry teams developing scalable routes to benzylamine-based drug candidates should prioritize 3-(hexylamino)benzonitrile over the 4-regioisomer to avoid competing side reactions during catalytic hydrogenation.

Photophysical Probe Design: Exploiting the Absence of Dual Fluorescence in Meta-Substituted Alkylamino Benzonitriles

In applications requiring well-defined single-emission fluorophores—such as fluorescence polarization assays, FRET-based biosensors, or single-chromophore imaging agents—the meta-substituted 3-(hexylamino)benzonitrile offers a critical advantage over para-substituted analogs. Class-level photophysical data demonstrate that para-alkylamino benzonitriles (P4C, P5C, P6C) exhibit solvent-dependent dual fluorescence from competing LE and CT states, which complicates quantitative fluorescence measurements [5]. The meta geometry of 3-(hexylamino)benzonitrile precludes the amino-twisting coordinate required for CT state formation, yielding a simpler emission profile better suited for analytical applications where mono-exponential decay and single-wavelength emission are required [6]. Researchers developing fluorescent probes based on the alkylamino benzonitrile scaffold should select the meta isomer to avoid dual-emission artifacts.

Application
Selection Property
Validation Focus
NOS pathway inhibition studies
Linear hexyl chain requirement for NOS target engagement
iNOS/nNOS isoform selectivity profiling
VAP-1/SSAO target engagement research
Meta-substituted benzonitrile chemotype
Cellular potency context and assay-platform review
Benzylamine derivative synthesis (pharmaceutical intermediate)
Meta-substitution for selective nitrile reduction
Regiochemical fidelity during catalytic hydrogenation
Single-emission fluorophore design
Absence of dual fluorescence from CT state
Solvent-dependent emission profile review
Quote Request

Request a Quote for 3-(Hexylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.